5-异丙基-1,3,4-噁二唑-2-胺

描述

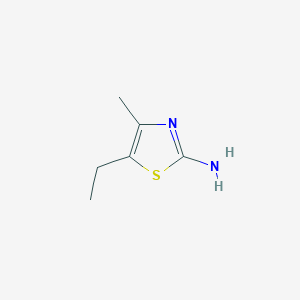

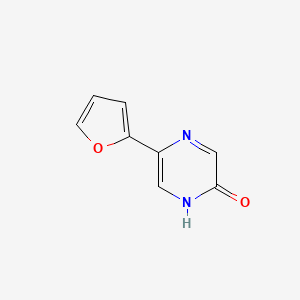

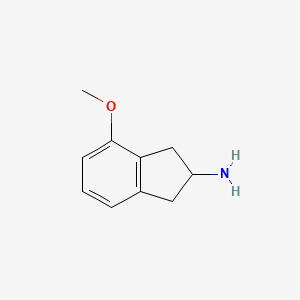

The compound 5-Isopropyl-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is a versatile scaffold that is found in various compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different synthetic routes. One efficient method for synthesizing 1,2,4-oxadiazol-3-amines involves a one-pot reaction of aryl isothiocyanates, amidines/guanidines, and hydroxylamine. This process is catalyzed by metallic thiophiles, which assist in the desulfurization of in situ formed amidino- or guanidinothiourea, leading to N-hydroxyguanidine intermediates that cyclize to form various 1,2,4-oxadiazol-3-amines with good to excellent yields .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed using spectroscopic techniques such as 1H and 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and substitution patterns on the oxadiazole ring. For instance, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives involves the attachment of various substituents to the oxadiazole core, and their structures are confirmed through these analytical techniques .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including cyclization and condensation, to form new compounds with potential biological activities. The Mannich reaction is one such reaction that can be used to synthesize substituted aminomethyl-1,3,4-oxadiazoles. Additionally, the direct condensation of hydrazides with aromatic acids in the presence of phosphoryl chloride (POCl3) can yield aryl-substituted oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These properties can be tailored to enhance the biological activity and pharmacokinetic profile of the compounds. For example, the introduction of an isoxazole moiety and various aryl groups can affect the lipophilicity, solubility, and overall reactivity of the oxadiazole derivatives. The antibacterial activities of these compounds are evaluated to determine their efficacy against different bacterial strains .

Relevant Case Studies

The oxadiazole derivatives synthesized in the studies have been tested for their biological activities. For instance, the anticancer activity of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives has been evaluated against various human cancer cell lines, including MCF-7, A549, Du-145, and MDA MB-231, using the MTT assay with etoposide as a standard reference. The compounds demonstrated good to moderate activity on all tested cell lines . Similarly, the antibacterial activities of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been assessed, showing potential as antibacterial agents .

科学研究应用

-

Anti-Salmonella Typhi Activity

- Field : Medical and Pharmaceutical Research .

- Application : 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-salmonella typhi activity .

- Methods : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .

- Results : Compounds 3, 4, 10, 11, and 15 showed significant activity against Salmonella typhi .

-

Broad Spectrum of Pharmacological Activities

- Field : Medicinal Chemistry .

- Application : 1,3,4-oxadiazole derivatives have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

- Methods : Various synthetic methodologies have been used to create 1,3,4-oxadiazole derivatives .

- Results : Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent .

-

Photorearrangement in Heterocyclic Compounds

- Field : Chemical Research.

- Application : The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol.

- Methods : Irradiation can lead to ring photoisomerization and the formation of open chain compounds.

- Results : The results of this application were not specified in the source.

-

Inhibition of Acetyl- and Butyrylcholinesterase

- Field : Pharmaceutical Research .

- Application : 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur or directly to this heterocycle have been designed as potential inhibitors of AChE and BChE .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Anti-Infective Agents

- Field : Medical and Pharmaceutical Research .

- Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Cytotoxic Agents and Enzyme Inhibitors

- Field : Pharmaceutical Research .

- Application : 1,3,4-oxadiazole scaffolds have been studied as cytotoxic agents and enzyme inhibitors .

- Methods : The activity of different 1,3,4-oxadiazole conjugates were tested on the different cell lines of different types of cancer .

- Results : It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

-

Anti-Infective Agents in Agriculture

- Field : Agricultural Research .

- Application : 1,3,4-oxadiazoles are used in agriculture as herbicides, insecticides and plant protection agents against diseases caused by bacteria, viruses and fungi .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Molecule Planning in Drug Discovery

- Field : Medicinal Chemistry .

- Application : Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit a wide range of biological activities including anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti HIV, and antidiabetic properties .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Potential Energetic Material

- Field : Material Science .

- Application : (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide, a compound containing both 1,3,4-oxadiazole and tetrazole moieties, has been synthesized as a potential energetic material .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The compound has low mechanical sensitivity (IS > 40 J, FS > 360 N) and high gas volume after explosion at standard temperature and pressure (767.0 dm3/kg), making it a promising new type of insensitive energetic material .

属性

IUPAC Name |

5-propan-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOLDHZNWWMEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511879 | |

| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-1,3,4-oxadiazol-2-amine | |

CAS RN |

65283-97-8 | |

| Record name | 5-(Propan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)